Methotrexate alpha-methyl ester

Description

Contextualizing Folic Acid Antagonists in Biomedical Research

Folic acid antagonists, also known as antifolates, are a class of compounds that interfere with the metabolic processes involving folic acid (vitamin B9). nih.gov Folic acid is essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, making it vital for cell division and growth. nih.govyoutube.com By inhibiting the enzymes involved in folate metabolism, these antagonists can selectively target rapidly dividing cells, a characteristic of cancer cells and certain immune cells. nih.govyoutube.com This mechanism of action has established folic acid antagonists as crucial therapeutic agents in the treatment of various cancers, autoimmune diseases, and infectious diseases. nih.govnih.gov Their ability to modulate the immune system has also led to their use as anti-inflammatory and immunosuppressive drugs. nih.gov

The Significance of Methotrexate (B535133) and its Analogue Spectrum

Among the array of folic acid antagonists, methotrexate (MTX) holds a prominent position. nih.gov It is a structural analogue of folic acid and a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate pathway. youtube.comwikipedia.org This inhibition leads to a depletion of tetrahydrofolate, a coenzyme necessary for the synthesis of purines and thymidylate, ultimately disrupting DNA synthesis and cell replication. wikipedia.orgmedchemexpress.com The extensive clinical use of methotrexate spans a wide spectrum of diseases, including various cancers like breast cancer, leukemia, and lymphoma, as well as autoimmune disorders such as rheumatoid arthritis and psoriasis. nih.govwikipedia.org The success of methotrexate has spurred the development of a broad spectrum of analogues, with modifications aimed at improving efficacy, altering selectivity, and overcoming resistance mechanisms. nih.gov

Rationale for Derivatization: Introducing Methotrexate alpha-methyl ester (MTX-AME) as a Research Compound

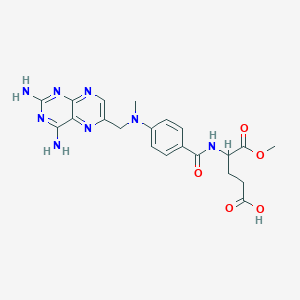

The chemical structure of methotrexate offers several sites for modification, allowing for the synthesis of derivatives with altered physicochemical and biological properties. Derivatization, such as esterification, is a common strategy to modulate a drug's characteristics, including its solubility, stability, and ability to cross cell membranes. nih.gov this compound (MTX-AME) is a derivative where the alpha-carboxyl group of the glutamate (B1630785) moiety is esterified with a methyl group. nih.gov This modification is of significant interest in research as it can influence the molecule's interaction with its biological targets and transport proteins. nih.gov The synthesis of MTX-AME and other esters allows for a detailed investigation into the structure-activity relationships of methotrexate, providing insights into which parts of the molecule are critical for its biological activity. nih.gov

Scope and Objectives of Current Research Perspectives on this compound

The primary focus of research on this compound is to understand how this specific chemical modification affects its biochemical and pharmacological properties compared to the parent compound, methotrexate. Key research objectives include elucidating its synthesis pathways, characterizing its interaction with dihydrofolate reductase, and evaluating its potential as a tool in drug delivery research. A significant area of investigation has been to determine the role of the alpha-carboxyl group of methotrexate in its binding to DHFR. nih.gov Studies involving MTX-AME have been instrumental in demonstrating that this alpha-carboxyl group is indeed a crucial contributor to the binding affinity of methotrexate to its target enzyme. nih.gov Furthermore, the development of ester derivatives like MTX-AME opens avenues for exploring novel drug delivery systems, such as polymer-drug conjugates, to enhance therapeutic efficacy. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N8O5/c1-29(10-12-9-24-18-16(25-12)17(22)27-21(23)28-18)13-5-3-11(4-6-13)19(32)26-14(20(33)34-2)7-8-15(30)31/h3-6,9,14H,7-8,10H2,1-2H3,(H,26,32)(H,30,31)(H4,22,23,24,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFDQHNTJJOKAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of Methotrexate Alpha Methyl Ester

Historical Development of Methotrexate (B535133) alpha-methyl ester Synthesis

The synthesis of methotrexate and its derivatives has evolved since the initial development of antifolates in the mid-20th century. nih.govrevistamedicinamilitara.ro Early work on methotrexate, then known as amethopterin, began in the 1940s as part of a broader effort to synthesize folic acid antagonists for cancer therapy. nih.gov The initial synthesis of methotrexate itself was a modification of the aminopterin (B17811) synthesis, proving to be less toxic and easier to produce. medscape.com

The specific esterification of methotrexate to form its alpha-methyl ester was explored in subsequent decades as researchers investigated the structure-activity relationships of methotrexate and its analogues. These studies aimed to understand the role of the glutamate (B1630785) moiety's carboxyl groups in the drug's mechanism of action. nih.gov The synthesis of various esters, including the alpha-methyl ester, was crucial in determining that the α-carboxyl group is vital for binding to its target enzyme, dihydrofolate reductase. nih.gov

Contemporary Synthetic Routes for Methotrexate alpha-methyl ester

Modern synthetic strategies for this compound often involve multi-step processes that prioritize yield, purity, and stereochemical control. A common approach involves the preparation of two key fragments: a pteridine (B1203161) portion and a p-aminobenzoyl-L-glutamate derivative, which are then coupled.

One established route begins with the synthesis of the pteridine ring system. This can be achieved by reacting 2,4,5,6-tetraaminopyrimidine (B94255) with dihydroxyacetone. google.comnih.gov The resulting 2,4-diamino-6-hydroxymethylpteridine is then converted to a more reactive 6-bromomethyl intermediate. google.comnih.govgoogle.com

Separately, the side-chain precursor is prepared. This typically starts with L-glutamic acid, which is first protected and then esterified to form the desired alpha-methyl ester. For instance, N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid γ-benzyl ester can be treated with methyl iodide in the presence of a non-nucleophilic base to yield the precursor for the alpha-methyl ester. nih.gov

The final step involves the alkylation of the p-methylaminobenzoyl-L-glutamate derivative with the bromomethylpteridine to form this compound. nih.govnih.gov This coupling reaction is a critical step that requires careful control of reaction conditions to maximize the yield of the desired product. google.com

| Precursor/Intermediate | Role in Synthesis | Reference |

| 2,4,5,6-Tetraaminopyrimidine | Starting material for the pteridine ring system. | google.comnih.gov |

| Dihydroxyacetone | Reacts with tetraaminopyrimidine to form the pteridine ring. | google.comnih.gov |

| 2,4-Diamino-6-hydroxymethylpteridine | An intermediate in the formation of the reactive pteridine component. | google.comnih.gov |

| 6-(Bromomethyl)-2,4-pteridinediamine | The activated pteridine intermediate used for coupling. | nih.govnih.gov |

| L-Glutamic acid | The chiral backbone of the side chain. | nih.gov |

| N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid γ-benzyl ester | A key protected intermediate for the synthesis of the side chain. | nih.gov |

| p-(N-methyl)-aminobenzoyl-L-glutamic acid | The side-chain precursor that is coupled with the pteridine moiety. | google.com |

Stereochemical Considerations in this compound Synthesis

The biological activity of methotrexate and its derivatives is highly dependent on their stereochemistry. Methotrexate possesses a chiral center at the alpha-carbon of the L-glutamic acid moiety. nih.gov Maintaining the natural L-configuration is crucial, as the D-isomer is significantly less active.

During the synthesis, steps that could lead to racemization must be carefully controlled. For example, when removing protecting groups from the glutamate ester, the pH of the solution is maintained below 9 to minimize the risk of racemization. google.com The use of specific coupling reagents and reaction conditions is also employed to preserve the stereochemical integrity of the chiral center throughout the synthetic sequence. The final product's stereochemical purity is often confirmed using analytical techniques such as chiral chromatography.

Structural Analogues and Related Ester Derivatives of this compound for Research Purposes

A wide array of structural analogues and other ester derivatives of methotrexate have been synthesized for research purposes to explore structure-activity relationships and to develop compounds with altered properties. nih.govresearchgate.net These modifications often target different parts of the methotrexate molecule, including the pteridine ring, the p-aminobenzoyl group, and the glutamate side chain. nih.gov

Examples of related ester derivatives include the γ-methyl ester and various dialkyl esters. nih.govnih.gov The synthesis of these compounds has been instrumental in understanding the contribution of each carboxyl group to the binding affinity for dihydrofolate reductase and for transport into cells. nih.gov Other analogues have involved modifications such as replacing the glutamate with other amino acids or altering the linker between the pteridine ring and the benzoyl group. nih.gov These studies have consistently highlighted the importance of the L-glutamate moiety for biological activity.

Purification and Characterization Techniques for Research-Grade this compound

Ensuring the purity of research-grade this compound is paramount for obtaining reliable and reproducible experimental results. A combination of chromatographic and spectroscopic techniques is employed for its purification and characterization.

Purification: High-performance liquid chromatography (HPLC) is a primary method for purifying this compound. Different column chemistries, such as C18, can be used with various mobile phase compositions to achieve separation from starting materials, byproducts, and other impurities. Solid-phase extraction (SPE) can also be utilized as a preliminary purification step. nih.gov

Characterization:

Molecular Pharmacology and Cellular Mechanisms of Methotrexate Alpha Methyl Ester

Cellular Uptake and Transport Kinetics of Methotrexate (B535133) alpha-methyl ester in In Vitro Systems

The cellular uptake of methotrexate (MTX), the parent compound of methotrexate alpha-methyl ester, is a complex process mediated by several transport systems. At lower, physiologically relevant concentrations (below 20 µM), MTX primarily enters cells via the reduced folate carrier (RFC1) and the proton-coupled folate transporter (PCFT). nih.govplos.orgresearchgate.net Folate receptors, particularly folate receptor-α (FRα), also contribute to MTX uptake through receptor-mediated endocytosis. nih.gov At higher concentrations, passive diffusion plays a more significant role in the cellular influx of MTX. plos.orgplos.org

The transport of MTX is an active, temperature-dependent process characterized by saturation kinetics. nih.gov Efflux of MTX from cells is also an active process, mediated by members of the ATP-binding cassette (ABC) transporter family. researchgate.net

Table 1: Key Transporters Involved in the Cellular Uptake of Methotrexate

| Transporter | Transport Mechanism | Role in Methotrexate Uptake |

| Reduced Folate Carrier 1 (RFC1) | Carrier-mediated active transport | Primary influx transporter at physiological pH. nih.govresearchgate.net |

| Proton-Coupled Folate Transporter (PCFT) | Carrier-mediated active transport | Functions optimally at acidic pH, relevant in some tumor microenvironments. plos.org |

| Folate Receptor-α (FRα) | Receptor-mediated endocytosis | Contributes to uptake, particularly in cells overexpressing this receptor. nih.gov |

| ATP-binding cassette (ABC) transporters | Active efflux pump | Mediates the removal of methotrexate from the cell. researchgate.net |

Intracellular Fate and Metabolic Transformation of this compound

Enzymatic Hydrolysis of this compound to Methotrexate in Cellular Lysates

For this compound to exert its pharmacological effects, it is presumed that the methyl ester group must be hydrolyzed to yield the active parent compound, methotrexate. This hydrolysis would be catalyzed by intracellular esterases. While studies have demonstrated the enzymatic hydrolysis of methotrexate-immunoglobulin conjugates by lysosomal enzymes in liver homogenates, with optimal activity at an acidic pH of 4.6, specific data on the enzymatic hydrolysis of this compound in cellular lysates is not extensively documented. wikipedia.org The kinetics and the specific esterases involved in the cleavage of the alpha-methyl ester bond within target cells are areas requiring further investigation.

Polyglutamation Pathways of this compound and its Metabolites in Cell Lines

Once inside the cell, methotrexate undergoes polyglutamylation, a process where additional glutamate (B1630785) residues are added to the molecule. nih.govnih.gov This metabolic conversion is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). nih.govnih.gov The resulting methotrexate polyglutamates (MTX-PGs) are more potent inhibitors of target enzymes and are retained within the cell for longer periods due to their increased size and negative charge, which prevents their efflux. researchgate.netplos.org The process of polyglutamylation is saturable and its rate can be influenced by the intracellular folate concentration and the proliferative state of the cell. nih.gov The reverse reaction, the removal of glutamate residues, is carried out by the enzyme γ-glutamyl hydrolase (GGH). plos.orgresearchgate.net

Molecular Targets and Binding Interactions of this compound and its Active Metabolites

Dihydrofolate Reductase (DHFR) Inhibition by this compound and Derived Species

The primary molecular target of methotrexate and its active polyglutamated metabolites is dihydrofolate reductase (DHFR). youtube.comcreative-biolabs.com DHFR is a key enzyme in folate metabolism, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis. youtube.comyoutube.com Methotrexate is a potent competitive inhibitor of DHFR, with a binding affinity approximately 1000-fold higher than that of its natural substrate, dihydrofolate. youtube.com The polyglutamated forms of methotrexate are even more potent inhibitors of DHFR. researchgate.net

Specific inhibitory constants (Ki) or IC50 values for This compound against DHFR are not well-documented. It is anticipated that the esterified form would have a significantly lower binding affinity for DHFR compared to methotrexate, as the free alpha-carboxylate group of methotrexate forms important interactions within the active site of the enzyme. Therefore, the inhibitory activity of this compound is likely dependent on its conversion to methotrexate.

Table 2: Comparative Inhibition of Dihydrofolate Reductase (DHFR) by Methotrexate and its Analogues

| Compound | Target Enzyme | IC50 (µM) | Cell Line/Source |

| Methotrexate (MTX) | DHFR | Not specified, but potent inhibitor | L1210 mouse leukemia |

| mAPA-Orn (MTX analogue) | DHFR | 0.160 | L1210 mouse leukemia |

| APA-Orn (AMT analogue) | DHFR | 0.072 | L1210 mouse leukemia |

Data for this compound is not available. The table presents data for the parent compound and related analogues for comparative purposes. nih.gov

Effects on De Novo Purine (B94841) and Pyrimidine (B1678525) Synthesis Pathways in Cellular Models

By inhibiting DHFR and depleting the intracellular pool of tetrahydrofolate derivatives, methotrexate effectively disrupts the de novo synthesis of both purines and pyrimidines. nih.govnih.govutah.edu The lack of tetrahydrofolate cofactors directly inhibits two key enzymes in the purine synthesis pathway: glycinamide (B1583983) ribonucleotide formyltransferase (GART) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFT). researchgate.net The inhibition of pyrimidine synthesis occurs through the depletion of N5,N10-methylenetetrahydrofolate, a cofactor required by the enzyme thymidylate synthase (TS) to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). youtube.comyoutube.com

The ultimate effect of This compound on these pathways is presumed to be identical to that of methotrexate, contingent upon its intracellular hydrolysis to the active form. The inhibition of purine and pyrimidine synthesis leads to the arrest of DNA synthesis, RNA synthesis, and cell proliferation. nih.govnih.gov

Signal Transduction Pathways Influenced by this compound

The influence of methotrexate extends beyond metabolic pathways to the modulation of critical signal transduction cascades, particularly those involved in inflammation and cellular stress. While direct studies on this compound are not available, the effects of the parent compound provide a framework for its potential actions.

One of the key pathways affected by methotrexate is the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway. This pathway is central to the signaling of numerous pro-inflammatory cytokines. Methotrexate has been shown to suppress the JAK/STAT signaling pathway, which may contribute to its immunomodulatory effects.

Another critical pathway modulated by methotrexate is the Jun N-terminal kinase (JNK) pathway. Methotrexate can induce the production of reactive oxygen species (ROS), which in turn activates the JNK pathway. researchgate.net This activation is a key mediator of the pro-apoptotic effects of methotrexate. researchgate.net

Furthermore, methotrexate can influence the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, immune responses, and cell survival. The JNK-dependent induction of p53 by methotrexate can ultimately lead to the inhibition of NF-κB activation.

The effects of this compound on these signaling pathways would likely be indirect, occurring after its potential conversion to methotrexate within the cell. The efficiency of this conversion would be a critical determinant of its ability to modulate these intracellular signaling events.

Impact of this compound on Cellular Proliferation and Apoptosis in Various Cell Lines

The inhibition of nucleotide synthesis by methotrexate directly impacts cellular proliferation by arresting cells in the S-phase of the cell cycle. nih.gov This anti-proliferative effect is a cornerstone of its use in cancer chemotherapy. The efficacy of this compound in inhibiting proliferation would be dependent on its ability to be taken up by cells and converted to active methotrexate to inhibit DHFR and other key enzymes. Studies on various tumor cell lines have shown heterogeneous responses to methotrexate, which can be linked to differences in drug transport and metabolism. grafiati.com

Methotrexate does not typically induce apoptosis directly at low concentrations but rather "primes" cells, increasing their sensitivity to apoptotic stimuli. researchgate.net This priming is mediated, at least in part, by the JNK-dependent production of ROS and the subsequent induction of pro-apoptotic genes. researchgate.net In Jurkat T cells, methotrexate treatment has been shown to enhance apoptosis induced by either mitochondrial or death receptor pathways. researchgate.net For instance, co-treatment of transmembrane TNF-expressing Jurkat cells with methotrexate and an anti-TNF agent resulted in a synergistic increase in apoptosis. frontiersin.org

The impact of this compound on cellular proliferation and apoptosis is anticipated to be less potent than that of the parent drug, assuming its reduced affinity for DHFR. However, if the ester is efficiently hydrolyzed intracellularly, it could exert significant anti-proliferative and pro-apoptotic effects. The cytotoxic effects of methotrexate-conjugated nanoparticles have been shown to be cell-line dependent and can be enhanced by hyperthermia. grafiati.com

Table 2: Effects of Methotrexate on Cellular Proliferation and Apoptosis

| Cell Line Type | Effect of Methotrexate | Reported Mechanism |

| Jurkat T cells | Primes for apoptosis | JNK activation, ROS production. researchgate.net |

| Transmembrane TNF-expressing Jurkat cells | Synergistic apoptosis with anti-TNF agents | Independent intracellular signaling pathways. frontiersin.org |

| Various Tumor Cell Lines | Inhibition of proliferation | S-phase cell cycle arrest due to nucleotide depletion. nih.gov |

| Acute Myeloid Leukemia (AML) Cell Lines | Anti-proliferative effects | Inhibition of DHFR, TS, and AICAR formyltransferase. nih.gov |

Note: The effects of this compound are expected to be contingent on its intracellular conversion to methotrexate.

Immunomodulatory Mechanisms of this compound in In Vitro Immune Cell Systems

Methotrexate exhibits significant immunomodulatory effects that are central to its therapeutic use in autoimmune diseases. These effects are mediated through various mechanisms, including the induction of apoptosis in activated T-cells and the suppression of B-cell function. In vitro studies using peripheral blood mononuclear cells (PBMCs) have been instrumental in elucidating these actions.

Low-dose methotrexate has been shown to induce apoptosis in activated T-cells, a process that contributes to the clonal deletion of inflammatory cells. bohrium.com This effect is dependent on the progression of T-cells to the S phase of the cell cycle. bohrium.com Furthermore, methotrexate can inhibit the proliferation of pokeweed mitogen-stimulated PBMCs and the synthesis of immunoglobulins (IgG and IgM). This inhibition can be reversed by the addition of folinic acid, methionine, or spermidine, suggesting that methotrexate interferes with the folate-dependent pathway of methionine regeneration.

In vitro studies on murine B-cells have demonstrated that methotrexate suppresses the number of antibody-forming cells and IgM production. This suppression is linked to the inhibition of both DNA and RNA synthesis. The inhibitory effects on humoral immunity appear to be primarily due to the impairment of purine biosynthesis.

The immunomodulatory activity of this compound in in vitro immune cell systems has not been specifically reported. Its efficacy in this context would depend on its uptake by immune cells and its subsequent conversion to methotrexate, which could then exert the characteristic immunomodulatory effects of the parent compound. Studies combining methotrexate with biotherapies in co-culture models of synoviocytes and PBMCs have shown modest inhibitory effects on cytokine production.

Preclinical Pharmacokinetics and Biodistribution of Methotrexate Alpha Methyl Ester in Animal Models

Absorption and Distribution Profiles of Methotrexate (B535133) alpha-methyl ester in Non-Human Species

There is no available data to describe the absorption and distribution profiles of Methotrexate alpha-methyl ester in any non-human species.

Biotransformation and Excretion Pathways of this compound and its Metabolites in Animal Models

Information on the biotransformation and excretion pathways of this compound and its potential metabolites in animal models has not been published.

Comparative Pharmacokinetic Analysis of this compound versus Methotrexate in Preclinical Settings

A comparative pharmacokinetic analysis between this compound and its parent compound, Methotrexate, in preclinical settings cannot be conducted due to the absence of data for the alpha-methyl ester.

Tissue-Specific Accumulation and Clearance of this compound

There are no studies available that have investigated the tissue-specific accumulation and clearance of this compound.

Influence of Formulation on Pharmacokinetic Parameters of this compound in Animal Studies

The influence of different formulations on the pharmacokinetic parameters of this compound in animal studies has not been reported in the scientific literature.

Antineoplastic Activity of this compound in In Vitro Cancer Cell Lines

No specific data from preclinical studies investigating the antineoplastic activity of this compound in in vitro cancer cell lines were identified in the available literature.

Evaluation of Antitumor Efficacy of this compound in In Vivo Xenograft Models

Information regarding the evaluation of the antitumor efficacy of this compound in in vivo xenograft models could not be found in the reviewed sources.

Investigation of Anti-inflammatory and Immunosuppressive Effects of this compound in Non-Human Disease Models

Preclinical studies detailing the investigation of anti-inflammatory and immunosuppressive effects of this compound in non-human disease models are not present in the available research.

Synergistic and Additive Effects of this compound in Combination Therapies in Preclinical Settings

There is no available data on the synergistic or additive effects of this compound when used in combination with other therapeutic agents in preclinical settings.

Exploration of this compound in Other Preclinical Therapeutic Areas (e.g., Fibrosis, Autoimmune Conditions in animal models)

Exploratory preclinical studies of this compound in other therapeutic areas, such as fibrosis or autoimmune conditions in animal models, have not been reported in the scientific literature reviewed.

Based on a comprehensive search, there is a clear gap in the scientific literature regarding the preclinical efficacy of this compound. Future research would be necessary to elucidate the potential therapeutic activities of this specific methotrexate derivative.

Conclusion

Synthesis of Key Research Findings on Methotrexate (B535133) alpha-methyl ester

Methotrexate alpha-methyl ester is a derivative of Methotrexate, a cornerstone medication in the treatment of various cancers and autoimmune diseases. wikipedia.orgmdpi.com The esterification at the alpha-carboxyl group of the glutamate (B1630785) moiety distinguishes it from its parent compound. nih.gov This structural modification has been a focal point of research to understand its influence on the compound's biochemical and pharmacological properties.

Key findings indicate that the alpha-carboxyl group of the glutamate portion of Methotrexate is crucial for its binding to dihydrofolate reductase (DHFR). nih.gov Methotrexate itself is a potent inhibitor of DHFR, an enzyme vital for the synthesis of tetrahydrofolate, which is a necessary component for DNA synthesis. wikipedia.orgmedchemexpress.com By competitively inhibiting DHFR, Methotrexate disrupts the creation of thymidine, a nucleoside required for DNA replication. wikipedia.org The alpha-methyl ester derivative has been synthesized and studied to further elucidate the structure-activity relationship of Methotrexate and its interaction with its target enzyme. nih.gov

Remaining Knowledge Gaps and Directions for Subsequent Research Initiatives

Furthermore, the metabolic fate of this compound within biological systems is not extensively documented. Research into its hydrolysis back to Methotrexate or to other metabolites would be crucial in determining its potential as a prodrug or as a unique therapeutic agent in its own right. Investigating its transport across cell membranes and its susceptibility to efflux pumps would also be a significant area for future studies.

Another avenue for exploration is the evaluation of this compound's activity against a broader range of cell lines and in various in vivo models of disease. This would help to ascertain its efficacy spectrum and potential therapeutic applications beyond those of Methotrexate.

The Enduring Significance of this compound in Drug Discovery and Development Research

This compound remains a compound of significant interest in the field of drug discovery and development. Its study contributes to a deeper understanding of the pharmacophore of antifolate drugs. By modifying a key functional group, researchers can probe the specific interactions that govern drug-target binding, leading to the rational design of new and improved therapeutic agents.

Advanced Drug Delivery Strategies for Methotrexate Alpha Methyl Ester

Rationale for Enhanced Delivery of Methotrexate (B535133) alpha-methyl ester in Preclinical Applications

The clinical utility of methotrexate and its derivatives can be hampered by several challenges, including poor aqueous solubility, dose-dependent side effects, and inadequate bioavailability. nih.gov Conventional administration can lead to rapid systemic clearance and non-specific distribution, which not only reduces the drug concentration at the target site but also increases the risk of toxicity to healthy tissues. scivisionpub.comnih.gov

Enhanced delivery systems aim to overcome these limitations by improving the pharmacokinetic and pharmacodynamic profile of the drug. nih.gov The primary goals are to:

Increase Therapeutic Efficacy: By ensuring the drug accumulates at the pathological site, its effectiveness can be significantly enhanced. nih.gov

Reduce Systemic Toxicity: Limiting the drug's exposure to healthy organs and tissues minimizes adverse effects. scivisionpub.com

Overcome Drug Resistance: Nanocarrier systems can bypass cellular mechanisms that lead to drug resistance, such as impaired drug import or increased export from cells. nih.gov

Improve Physicochemical Properties: Encapsulating agents like methotrexate alpha-methyl ester within carriers can improve their stability and solubility in physiological environments. frontiersin.org

These strategies are crucial in preclinical studies to establish proof-of-concept for novel therapeutic approaches, demonstrating improved safety and efficacy before potential clinical translation. nih.govscivisionpub.com

Nanoparticle-Based Delivery Systems for this compound

Nanotechnology offers a versatile platform for developing sophisticated drug delivery vehicles. scivisionpub.com Nanoparticles, typically ranging in size from 10 to 1000 nm, can be engineered to encapsulate or conjugate therapeutic agents, altering their properties to achieve more desirable outcomes. nih.gov These carriers can protect the drug from premature degradation, extend its circulation time, and facilitate its accumulation in target tissues through effects like the enhanced permeability and retention (EPR) effect, which is characteristic of many tumors. scivisionpub.com

Liposomes are microscopic vesicles composed of a lipid bilayer, making them excellent carriers for both hydrophilic and lipophilic drugs. For lipophilic derivatives like methotrexate esters, the drug can be incorporated directly into the lipid bilayer.

A notable preclinical study developed a liposomal formulation for a lipophilic methotrexate prodrug, the dioleoylglyceride ester of the α-COOH group (MTX-DG), which is structurally analogous to the alpha-methyl ester. nih.gov These 100-nm liposomes could be loaded with up to 10 mol% of the prodrug and demonstrated stability for at least three weeks. nih.gov This formulation was effective in overcoming drug resistance in deficient human T-lymphoblastic cells, suggesting that the liposomal structure facilitates cellular entry. nih.gov Other research has focused on thermosensitive magnetoliposomes, which can release their methotrexate payload in response to localized hyperthermia, and folate-targeted liposomes that actively target inflamed joints in arthritis models. mdpi.comnih.gov

Interactive Table: Preclinical Liposomal Formulations for Methotrexate Derivatives

| Formulation Type | Key Features | Research Finding | Reference |

| MTX-Diglyceride Ester Prodrug Liposomes | Lipophilic prodrug incorporated into the bilayer; 100 nm size. | Overcame MTX resistance in cultured RFC-deficient cells; stable formulation. | nih.gov |

| Folate-Targeted Liposomes (FL-MTX) | Targeted to folate receptors, optimized drug-to-lipid ratio of 0.15. | More potent than free MTX in a murine arthritis model; lower dose required. | mdpi.com |

| Thermosensitive Magnetoliposomes (TMs) | Encapsulated MTX and magnetite; releases drug at elevated temperatures (41°C). | Achieved targeted accumulation with a magnetic field and rapid drug release with heat. | nih.gov |

Polymeric nanoparticles (PNPs) and micelles are formed from the self-assembly of biodegradable and biocompatible polymers. nih.gov These systems are highly tunable and can be designed for controlled and sustained drug release. frontiersin.org

Polymeric Micelles: Glycine-tethered poly(lactic-co-glycolic acid) (PLGA) polymeric micelles have been fabricated to carry methotrexate. nih.gov These micelles demonstrated significant loading capacity, pH-dependent drug release, and a four-fold increase in the drug's bioavailable fraction in rats. In vitro, they enhanced cytotoxicity against MDA-MB-231 breast cancer cells by approximately 100%. nih.gov Another approach utilized novel cationic amphipathic materials to form micelles for the percutaneous delivery of methotrexate. nih.gov These stable, spherical micelles (100-120 nm) showed superior skin permeability and deposition compared to free methotrexate. nih.gov

Polymeric Nanoparticles: Chitosan, a natural biopolymer, has been used to create nanoparticles for methotrexate delivery. nih.gov Through an ionic-gelation method, nanoparticles of around 143 nm were formulated with a drug loading of 49%. These nanoparticles showed significant anti-tumor efficacy in a rat model of breast cancer, reducing tumor volume more effectively than free methotrexate. nih.gov

Interactive Table: Polymeric Nanocarriers for Methotrexate Delivery

| Carrier Type | Polymer/Material | Key Findings | Reference |

| Polymeric Micelles | Glycine-PLGA | ~4-fold increase in bioavailability; ~100% enhanced cytotoxicity in vitro. | nih.gov |

| Cationic Micelles | N,N-dimethyl-(N',N'-di-stearoyl-1-ethyl)1,3-diaminopropane (DMSAP) | Enhanced skin permeability and deposition for percutaneous delivery. | nih.gov |

| Polymeric Nanoparticles | Chitosan | Significant tumor volume reduction in a rat breast cancer model compared to free MTX. | nih.gov |

Inorganic nanoparticles, such as those made from gold or silica (B1680970), offer a rigid and stable core for drug delivery applications. Their surfaces can be readily functionalized for drug conjugation and targeting.

Gold nanoparticles (AuNPs) have been used as carriers for methotrexate. nih.gov Studies have shown that methotrexate can be directly bound to the surface of AuNPs via its carboxyl group. nih.gov These MTX-AuNP conjugates demonstrated higher cytotoxic effects on several tumor cell lines compared to an equivalent dose of free methotrexate. This enhanced effect is attributed to the "concentrated effect" of multiple drug molecules on a single nanoparticle and faster cellular accumulation. nih.gov In a mouse model of Lewis lung carcinoma, administration of MTX-AuNP suppressed tumor growth where free methotrexate did not. nih.gov Further research has involved creating multi-shell AuNPs functionalized with polyethylene (B3416737) glycol (PEG), polyethyleneimine (PEI), and covalently bound methotrexate, which showed enhanced antioxidant and cytotoxic activity on squamous cell carcinoma cells. nih.gov Mesoporous silica nanoparticles have also been investigated as carriers that can provide long-term release of methotrexate, improving its therapeutic efficacy. nih.gov

Interactive Table: Inorganic Nanoparticles for Methotrexate Delivery

| Nanoparticle Type | Functionalization | Key Research Findings | Reference |

| Gold Nanoparticles (AuNP) | Direct conjugation of MTX to AuNP surface. | Faster and higher accumulation in tumor cells; suppressed tumor growth in vivo. | nih.gov |

| Multi-shell Gold Nanoparticles | PEG and PEI shells with covalently bound MTX. | Enhanced antioxidant activity and pronounced cytotoxic effect on tumoral cells. | nih.gov |

| Mesoporous Silica Nanocarriers | Encapsulation of MTX. | Capable of long-term, sustained release of the drug. | nih.gov |

Targeted Delivery Approaches for this compound

While passive accumulation via the EPR effect enhances drug delivery, active targeting seeks to further improve specificity. This is achieved by decorating the surface of nanocarriers or directly conjugating the drug with ligands that bind to receptors overexpressed on target cells. nih.gov

Ligand-directed targeting utilizes the high affinity between a ligand and its cellular receptor to guide the drug or drug carrier to the desired site. nih.gov This strategy has been successfully applied to methotrexate and its derivatives in several preclinical models.

A significant development in this area is the synthesis of conjugates linking methotrexate directly to a ligand for the 18-kDa translocator protein (TSPO), which is overexpressed in many tumors, including brain cancers. mdpi.com Researchers successfully created two conjugates, including a TSPO ligand-methotrexate α-ester conjugate . These conjugates were designed to enhance transport across the blood-brain barrier and selectively deliver the drug to brain tumors. The α-ester conjugate proved to be stable in buffer and serum and exhibited marked toxicity against glioma cells that overexpress TSPO. mdpi.com

Another innovative approach involves a glucose-methotrexate conjugate (GLU-MTX) designed to target cancer cells via the overexpressed glucose transporter-1 (GLUT1). mdpi.com This conjugate led to a 17-fold increase in drug uptake in tumor cells compared to unconjugated methotrexate and showed significant tumor growth delay in a breast cancer mouse model. The uptake was confirmed to be mediated by GLUT1, demonstrating the high selectivity of this targeting strategy. mdpi.com

Interactive Table: Ligand-Directed Methotrexate Conjugates

| Conjugate | Targeting Ligand/Receptor | Key Research Findings | Reference |

| TSPO ligand-MTX α-ester | Ligand for Translocator Protein (TSPO) | Stable in serum; showed high binding affinity for TSPO and marked toxicity against TSPO-overexpressing glioma cells. | mdpi.com |

| Glucose-MTX (GLU-MTX) | Glucose / Glucose Transporter-1 (GLUT1) | 17-fold increased uptake in tumor cells; significant tumor growth delay in vivo. | mdpi.com |

Stimuli-Responsive Release Systems for this compound

Stimuli-responsive release systems are advanced drug delivery platforms designed to release their therapeutic payload in response to specific internal or external triggers. For Methotrexate (MTX) and its derivatives like this compound, these systems aim to enhance therapeutic efficacy by concentrating the drug at the site of action and releasing it in a controlled manner, often in response to the unique pathophysiology of the target tissue, such as the acidic microenvironment of tumors or inflamed tissues.

One of the most explored triggers is pH. Researchers have developed pH-sensitive nanocarriers that exploit the lower pH of pathological environments. For instance, nanocarriers have been designed to release MTX more rapidly under acidic conditions (pH 5.0) as compared to the physiological pH of 7.4. nih.gov This characteristic is attributed to the incorporation of pH-sensitive building blocks or linkers that destabilize or alter their conformation in an acidic environment, leading to accelerated drug release. nih.gov An example includes nanocarriers where a calcium phosphate (B84403) (CaP) barrier enables pH-responsive release kinetics of MTX as conditions shift from neutral to acidic. nih.gov

Enzymatic activity, another biological stimulus, is also harnessed for targeted drug release. The overexpression of certain enzymes in diseased tissues can be used to trigger the release of a conjugated drug. For example, magnetic nanoparticles have been conjugated with MTX via a peptide bond. nih.gov In an environment mimicking the lysosomal compartment, which contains enzymes like proteinase K, this peptide bond is cleaved, releasing the active drug. nih.gov This strategy ensures that the drug is released intracellularly after the nanoparticle has been taken up by the target cells, such as breast cancer cells. nih.gov

These "smart" delivery systems represent a significant step toward precision medicine, aiming to maximize the drug's effect where it is needed most while minimizing exposure to healthy tissues. The design often involves complex nanostructures that can respond to one or more stimuli, offering tailored release profiles for improved therapeutic outcomes. nih.gov

Table 1: Examples of Stimuli-Responsive Systems for Methotrexate Delivery

| Delivery System Type | Stimulus | Mechanism of Release | Reference |

|---|---|---|---|

| Polymeric Nanoparticles | pH | Faster release in acidic conditions (pH 5.0) compared to physiological pH (7.4) due to pH-sensitive building blocks. | nih.gov |

| Magnetic Nanoparticles (MNPs) | Enzymes (e.g., Proteinase K) | Cleavage of a peptide bond linking MTX to the nanoparticle surface within the lysosomal compartment. | nih.gov |

| Hyaluronic Acid-Thiolated Ketone Linker Nanoparticles (IHTM NPs) | Reactive Oxygen Species (ROS) | ROS-responsive cleavage of the thioketal linker, releasing the conjugated drug. | frontiersin.org |

| Poly(vinyl alcohol-methyl methacrylate) (PVA-PMMA) Copolymer Nanoparticles | pH | Increased drug release at acidic pH (5.8) compared to physiological pH (7.4) over 96 hours. | frontiersin.org |

Prodrug-Based Delivery Systems Utilizing this compound (e.g., as part of a larger, activatable construct)

Prodrug strategies involve the chemical modification of a drug molecule to form an inactive or less active compound that is converted to the active parent drug within the body, typically at the target site. For Methotrexate, modifying the alpha-carboxyl group (α-COOH) to create an ester, such as this compound, is a key strategy. This modification is significant because the free α-carboxyl group is crucial for the molecule's transport into cells and its binding to the target enzyme, dihydrofolate reductase (DHFR). acs.org Consequently, α-carboxyl substituted derivatives are often inactive until the ester bond is cleaved, making them ideal candidates for prodrug development. acs.orgcreative-biolabs.com

Various prodrugs have been synthesized by linking molecules to the alpha-carboxyl group of MTX. These include:

Peptide Conjugates: MTX has been conjugated to various amino acids and peptides at its alpha-carboxyl position. creative-biolabs.comnih.gov For example, Methotrexate-alpha-phenylalanine (MTX-Phe) was developed as a prodrug that can be activated by the enzyme carboxypeptidase A (CP-A). nih.gov These peptide-based prodrugs are often significantly less toxic than the parent MTX, presumably because their modified structure prevents them from being recognized and internalized by the cellular folate transport systems. creative-biolabs.com

Lipid Conjugates: To improve encapsulation into lipid-based nanocarriers like liposomes, MTX has been conjugated to lipids. A prodrug linking MTX to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) was synthesized to enhance drug loading into liposomes. mdpi.com This approach overcomes the poor solubility and bioavailability of MTX. mdpi.com

Polymer Conjugates: Conjugation to polymers like polyethylene glycol (PEG) is another strategy. A PEG-MTX prodrug was created to improve solubility and facilitate efficient loading into liposomal formulations. mdpi.com

Targeting Moiety Conjugates: In more complex constructs, MTX is linked to a targeting vector via a cleavable ester bond. A hydroxybisphosphonate (HBP) vector was used to create a bone-targeting prodrug of MTX, where the drug was linked via its α-carboxyl group. acs.org Another strategy involved creating a glutathione-activated theranostic prodrug by conjugating a cyanine (B1664457) dye (IR780) to MTX via a disulfide bond, allowing for imaging and targeted release in the high-glutathione environment of tumors. frontiersin.org

These prodrug strategies aim to modulate the activity of MTX, reducing systemic exposure and enabling targeted activation, thereby improving the therapeutic index of the drug. acs.orgfrontiersin.org

Table 2: Prodrug Strategies Involving Methotrexate's Alpha-Carboxyl Group

| Prodrug Conjugate | Activating Agent/Mechanism | Intended Purpose | Reference |

|---|---|---|---|

| Methotrexate-alpha-phenylalanine (MTX-Phe) | Carboxypeptidase A (CP-A) | Antibody-Directed Enzyme Prodrug Therapy (ADEPT) | creative-biolabs.comnih.gov |

| DSPE-MTX | Hydrolysis | Improved drug loading into liposomes | mdpi.com |

| PEG-MTX | Hydrolysis | Increased solubility and liposomal encapsulation | mdpi.com |

| HBP-Vectorized MTX Ester | Esterase cleavage | Bone targeting | acs.org |

| Cy-SS-MTX (Cyanine-Disulfide-MTX) | Glutathione (GSH) | Tumor-targeted delivery and imaging | frontiersin.org |

In Vitro and In Vivo Evaluation of Enhanced Delivery Systems for this compound in Preclinical Models

The preclinical evaluation of enhanced delivery systems for Methotrexate and its derivatives is a critical step to determine their potential efficacy and behavior before any clinical application. This evaluation is typically conducted through a combination of in vitro (cell-based) and in vivo (animal model) studies.

In Vitro Evaluation: In vitro studies are essential for initial screening and mechanistic understanding. They often involve cytotoxicity assays, cellular uptake analysis, and drug release studies. Different cell lines are selected based on the therapeutic target. For example, cancer cell lines such as human ovarian teratocarcinoma (CRL-1572), breast cancer (MCF-7, MDA-MB-231), and hepatocarcinoma (HEP3G) have been used to assess the anticancer effects of MTX-loaded delivery systems. nih.govnih.govnih.govnih.gov For inflammatory conditions, keratinocyte cell lines like XB-2 are used to evaluate anti-psoriatic activity. nih.gov These studies typically compare the efficacy of the nanoformulation against the free drug. For instance, MTX-loaded niosomes showed a significantly lower IC₅₀ value (2.019 µM) on HEP3G cells compared to free MTX (18.340 µM), indicating enhanced cytotoxicity from the nanoformulation. nih.gov Similarly, glycine-tethered polymeric micelles enhanced the cytotoxicity of MTX by approximately 100% against MDA-MB-231 cells. nih.gov

In Vivo Evaluation: Following promising in vitro results, in vivo studies are conducted in animal models that mimic human diseases. These models are crucial for evaluating the biodistribution, pharmacokinetics, and therapeutic efficacy of the delivery system in a complex biological system.

Rheumatoid Arthritis Models: The collagen-induced arthritis (CIA) mouse model is a standard for evaluating anti-arthritic therapies. nih.gov In this model, treatment with MTX was shown to significantly reduce the disease activity score and paw volume. nih.gov A preclinical rat model of rheumatoid arthritis has also been used, where MTX-loaded microsponge platforms nearly doubled the therapeutic efficacy compared to free MTX. researcher.life

Psoriasis Models: Mice with imiquimod-induced psoriasis are used to test topical formulations. frontiersin.orgnih.gov In one study, a MTX-loaded hydrogel was as effective as dexamethasone (B1670325) in reducing inflammation and epidermis thickness in this model. nih.gov

Cancer Models: Xenograft mouse models, where human tumor cells are implanted into immunodeficient mice, are commonly used. For example, a H22 xenograft mouse model was used to show improved intratumoral uptake of a MTX-loaded nanocarrier. frontiersin.org In vivo imaging can also be employed to track the delivery system, as demonstrated with a cyanine dye-conjugated MTX prodrug that allowed for real-time monitoring of its activation in tumors. frontiersin.org

These preclinical evaluations provide essential data on the performance and potential advantages of advanced delivery systems for this compound and related compounds, paving the way for further development.

Table 3: Preclinical Models Used for Evaluating Enhanced Methotrexate Delivery Systems

| Study Type | Model | Cell Line / Animal Strain | Key Findings | Reference |

|---|---|---|---|---|

| In Vitro | Cytotoxicity Assay | Human Ovarian Teratocarcinoma (CRL-1572) | MTX-Phe prodrug was non-toxic alone but highly cytotoxic when combined with activating enzyme CP-A. | nih.gov |

| In Vitro | Cytotoxicity Assay | Breast Cancer (MCF-7) | MTX-conjugated magnetic nanoparticles showed a remarkable anticancer effect. | nih.gov |

| In Vitro | Cytotoxicity Assay | Hepatocarcinoma (HEP3G) | Niosomal MTX formulation increased anticancer effect compared to free MTX. | nih.gov |

| In Vivo | Arthritis Model | Collagen-Induced Arthritis (CIA) Mice | MTX therapy significantly reduced disease activity scores and paw volumes. | nih.gov |

| In Vivo | Arthritis Model | Adjuvant-Induced Arthritis Rats | MTX-loaded microsponge showed doubled therapeutic efficacy compared to free MTX. | researcher.life |

| In Vivo | Psoriasis Model | Imiquimod-Induced Psoriasis Mice | MTX-loaded hydrogel reduced inflammation and epidermis thickness. | nih.gov |

Analytical Methodologies for Methotrexate Alpha Methyl Ester Research

Chromatographic Techniques for Separation and Quantification of Methotrexate (B535133) alpha-methyl ester and its Metabolites

Chromatography is a cornerstone for the analysis of Methotrexate alpha-methyl ester, allowing for its separation from the parent drug, Methotrexate, and other related impurities or metabolites. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS) are the most powerful and frequently employed techniques.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of this compound. The method's effectiveness relies on the selection of an appropriate stationary phase, mobile phase composition, and detector.

Reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase. C18 and C8 columns are frequently employed for the separation of methotrexate and its analogues. nih.gov For instance, a study on methotrexate impurities used a C18 column to achieve separation. medpharmres.com The mobile phase often consists of a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.com The pH of the aqueous phase is a critical parameter to control the ionization state of the analytes and achieve optimal separation.

Detection is typically performed using a UV-Vis spectrophotometric detector, as the pteridine (B1203161) ring in the methotrexate structure provides strong UV absorbance. nih.gov The maximum absorbance for methotrexate is often observed around 303 nm, and this wavelength is suitable for the detection of its esters as well. medpharmres.comprimescholars.com A photodiode array (PDA) detector can be particularly useful as it allows for the simultaneous monitoring of multiple wavelengths and can provide spectral information to aid in peak identification and purity assessment. scienceopen.com

The following table summarizes typical HPLC conditions that can be adapted for the analysis of this compound, based on methods developed for methotrexate and its related compounds.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or C8, e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient or isocratic elution with a mixture of a buffer (e.g., phosphate (B84403), formate, or acetate (B1210297) buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol). medpharmres.comsielc.com |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis or PDA detector at approximately 303 nm. medpharmres.comprimescholars.com |

| Temperature | Ambient or controlled (e.g., 40 °C) to ensure reproducibility. medpharmres.com |

For enhanced sensitivity and selectivity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This technique is particularly valuable for the definitive identification and quantification of this compound, especially at low concentrations in complex matrices. eur.nl

In LC-MS/MS, the eluent from the HPLC column is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for methotrexate and its derivatives, typically operated in positive ion mode. rsc.org The mass spectrometer can be operated in full-scan mode to obtain the mass-to-charge ratio (m/z) of the intact molecule, or in multiple reaction monitoring (MRM) mode for quantitative analysis. nih.gov In MRM, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This process provides a high degree of specificity and reduces background noise. nih.gov

For Methotrexate, the precursor ion is typically m/z 455.1. rsc.org For this compound, the expected precursor ion would be m/z 469.2, reflecting the addition of a methyl group. The fragmentation pattern would be a key identifier.

The table below outlines typical parameters for an LC-MS/MS method for this compound analysis.

| Parameter | Typical Conditions |

| Ionization Source | Electrospray Ionization (ESI), positive mode. rsc.org |

| Scan Mode | Multiple Reaction Monitoring (MRM). nih.gov |

| Precursor Ion (m/z) | Expected around 469.2 for [M+H]⁺ |

| Product Ion (m/z) | To be determined from fragmentation studies. For methotrexate, a common transition is 455.1 → 308.0. nih.gov |

| Collision Energy | Optimized for the specific precursor-product ion transition. |

Spectroscopic Methods for Structural Elucidation and Purity Assessment of this compound

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound and for assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure. For this compound, ¹H NMR would show a characteristic singlet for the methyl ester protons, likely in the range of 3.5-4.0 ppm. The chemical shifts of the protons in the glutamate (B1630785) moiety would also be altered compared to the parent methotrexate. ¹³C NMR would show a signal for the ester carbonyl carbon and the methoxy (B1213986) carbon.

Infrared (IR) Spectroscopy : IR spectroscopy can confirm the presence of key functional groups. The spectrum of this compound would be expected to show a characteristic ester carbonyl (C=O) stretching vibration, typically in the region of 1730-1750 cm⁻¹, in addition to the amide and carboxylic acid bands present in the parent molecule.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which can confirm its elemental composition. scienceopen.com Fragmentation patterns observed in MS/MS can provide further structural information.

Bioanalytical Methods for Detection of this compound in Biological Matrices (Non-Human Origin)

The detection of this compound in non-human biological matrices, such as rat plasma or tissue homogenates, is crucial for preclinical research. scienceopen.com These methods typically involve sample preparation to extract the analyte and remove interfering substances, followed by analysis, most commonly by LC-MS/MS due to its high sensitivity and specificity. nih.gov

Sample preparation is a critical step. Protein precipitation is a simple and common method, where a solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins. nih.gov Solid-phase extraction (SPE) offers a more thorough cleanup and can be used to concentrate the analyte. nih.gov Different SPE sorbents can be used, including reversed-phase, ion-exchange, or mixed-mode cartridges, depending on the properties of the analyte and the matrix. scienceopen.com

The validated LC-MS/MS method would then be used for quantification. The use of a stable isotope-labeled internal standard, such as ¹³C or ²H labeled this compound, is highly recommended to correct for matrix effects and variations in extraction recovery and instrument response. eur.nl

In Vitro Assays for Enzymatic Activity Related to this compound Metabolism and Activation

In vitro assays are essential for studying the metabolic fate of this compound. These assays can investigate its stability in the presence of various enzymes and its potential to be converted to the active form, methotrexate, or other metabolites.

Esterases are a key class of enzymes that could potentially hydrolyze the methyl ester group of this compound to form methotrexate. In vitro assays using purified esterases or subcellular fractions rich in these enzymes (e.g., liver microsomes or S9 fractions) from non-human sources can be performed. The assay would involve incubating this compound with the enzyme preparation and then analyzing the reaction mixture over time by HPLC or LC-MS/MS to monitor the disappearance of the substrate and the appearance of methotrexate.

Furthermore, dihydrofolate reductase (DHFR) is the primary target of methotrexate. sielc.com In vitro assays can be conducted to determine if this compound itself has any inhibitory activity against DHFR or if its conversion to methotrexate is necessary for activity. nih.gov These assays typically measure the rate of the DHFR-catalyzed reaction in the presence and absence of the inhibitor.

Computational and Theoretical Investigations of Methotrexate Alpha Methyl Ester

Molecular Docking and Dynamics Simulations for Methotrexate (B535133) alpha-methyl ester-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational drug design. They predict how a ligand, such as Methotrexate alpha-methyl ester, binds to its protein target and assess the stability of the resulting complex over time.

Molecular Docking

The primary target for Methotrexate is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and cell proliferation. nih.gov Docking studies on the parent molecule, Methotrexate (MTX), have extensively characterized its binding mode within the active site of human DHFR (hDHFR). nih.gov These studies reveal that the pteridine (B1203161) ring, the p-aminobenzoyl group, and the glutamate (B1630785) moiety all form critical interactions. Biochemical studies have established that the alpha-carboxyl group of the glutamate portion plays a significant role in the binding of MTX to DHFR. nih.gov

For this compound, docking simulations are used to predict how the conversion of the alpha-carboxyl group (-COOH) to a methyl ester (-COOCH₃) alters these interactions. The loss of the ionizable carboxylate group and the introduction of a more lipophilic methyl group can affect key hydrogen bonds and electrostatic interactions. Docking calculations for MTX with hDHFR (PDB ID: 1U72) have reported binding affinities, and similar calculations for the alpha-methyl ester would quantify the energetic consequences of this modification. nih.gov For instance, docking studies on MTX and its analogues against wild-type and mutant hDHFR have been performed to understand drug resistance. nih.govnih.gov

Beyond DHFR, Methotrexate has been shown to interact with other proteins, such as human serum albumin (HSA), which is critical for its transport in the bloodstream. bmmj.org Docking studies suggest MTX interacts with specific lysine, arginine, asparagine, and glutamine residues in HSA. bmmj.org Similar in silico analyses for this compound would clarify how its altered chemical nature affects its binding to transport proteins, which has implications for its distribution and bioavailability.

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the protein-ligand complex, evaluating its stability and the persistence of key interactions in a simulated physiological environment. researchgate.net MD simulations performed on MTX-hDHFR complexes track metrics like the root-mean-square deviation (RMSD) to assess conformational stability. nih.gov For example, a 50 ns simulation showed the MTX complex with wild-type hDHFR remained stable with an average RMSD of 0.21 nm. nih.gov

For this compound, MD simulations would be crucial to determine if the modified ligand can maintain a stable binding orientation within the DHFR active site or if the ester modification leads to instability and dissociation. These simulations also allow for the calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), providing a more accurate estimation of binding affinity than docking scores alone. nih.gov

| Ligand/Target | Computational Method | Key Findings | Reference |

| Methotrexate / hDHFR | Molecular Dynamics | The protein-ligand complex showed stable RMSD over a 50 ns simulation, indicating stable binding. | nih.gov |

| Methotrexate / HSA | Molecular Docking | Interaction with lysine, arginine, asparagine, and glutamine residues; estimated Gibbs free energy of -52.67 kJ mol⁻¹. | bmmj.org |

| Methotrexate / AChE | Molecular Docking | Docking is influenced by both hydrophobic interactions and hydrogen bonds within the 'acyl pocket' and 'catalytic site'. | nih.gov |

| Methotrexate Analogues / hDHFR | Free Energy Perturbation | Successfully predicted the relative binding affinities of new ester-containing antifolates. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are vital for predicting the activity of novel compounds and for understanding which molecular features are most important for efficacy.

For Methotrexate analogues, QSAR models have been developed to predict their inhibitory activity against cancer cell lines. nih.gov These studies involve calculating a wide range of molecular descriptors for each analogue, which quantify various physicochemical, electronic, and topological properties. These descriptors are then used to build a regression model against experimental activity data, such as the half-maximal inhibitory concentration (IC₅₀).

A QSAR study on a set of 31 Methotrexate derivatives utilized techniques like multiple linear regression (MLR) and artificial neural networks (ANN) to build predictive models. The results indicated that descriptors related to molecular shape, charge distribution, and atom-centered fragments were significant in determining biological activity. Another study employed a QSAR-based virtual screening of a library of MTX derivatives to identify promising new candidates. nih.gov

In the context of this compound, a QSAR model would incorporate descriptors that capture the presence and properties of the alpha-methyl ester group. By comparing its descriptor values to those of a larger set of analogues with known activities, its potential efficacy as an inhibitor could be predicted. Key descriptors would likely include:

LogP (Lipophilicity): The esterification would increase the lipophilicity compared to the parent MTX.

Polar Surface Area (PSA): The ester group would have a different contribution to PSA than the carboxylic acid.

Hydrogen Bond Donors/Acceptors: The ester group acts as a hydrogen bond acceptor but not a donor, unlike the carboxylic acid.

| QSAR Study Focus | Modeling Techniques | Key Findings / Significant Descriptors | Reference |

| 31 Methotrexate Derivatives | MLR, ANN, Genetic Algorithm (GA) | The GA-ANN combination performed best. Descriptors DP02, RDF140u, ESPm10x, BEHv1, among others, were significant for predicting biological activity. | |

| MTX and PTX Derivatives | Deep Learning (DL), QSAR | DL models were used to predict IC₅₀, pIC₅₀, and ADMET properties for a library of 271 derivatives. | nih.gov |

Prediction of Pharmacokinetic and Metabolic Profiles of this compound using In Silico Models

In silico models are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a critical step in evaluating their potential for clinical success. researchgate.net Esterification is a common prodrug strategy used to modify the pharmacokinetic properties of a parent drug, often to enhance membrane permeability and oral absorption.

For this compound, in silico ADME prediction tools would be used to estimate how the modification impacts its drug-like properties compared to Methotrexate.

Absorption: Methotrexate itself is actively transported by the reduced folate carrier (RFC). nih.gov The esterification at the alpha-carboxyl position could alter its recognition by this transporter. However, the increased lipophilicity of the ester might enhance its passive diffusion across cell membranes. In silico models can predict passive permeability and substrate probability for various transporters.

Distribution: Binding to plasma proteins like HSA significantly affects a drug's distribution. As discussed in the docking section, the altered properties of the alpha-methyl ester would likely change its affinity for HSA, a parameter that can be estimated using computational models. bmmj.orgnih.gov

Metabolism: this compound is expected to be a prodrug, requiring in vivo hydrolysis by esterase enzymes to release the active parent compound, Methotrexate. Computational models can predict sites of metabolism and the likelihood of a molecule being a substrate for various metabolic enzymes. The stability of the ester bond is a key parameter that influences the rate of conversion to the active form.

Excretion: The clearance of Methotrexate is highly dependent on renal function. researchgate.net Population pharmacokinetic models for MTX have identified covariates like creatinine (B1669602) clearance as significant factors. researchgate.net In silico models would predict how the physicochemical properties of the alpha-methyl ester might influence its renal clearance prior to and after its potential hydrolysis back to MTX.

Recent advances in machine learning have also been applied to predict MTX blood concentrations in patients, demonstrating the power of computational approaches in personalizing therapy. nih.gov

| Pharmacokinetic Parameter | In Silico Prediction Method | Predicted Impact of Alpha-Methyl Esterification | Reference |

| Absorption | Permeability models (e.g., Caco-2) | May decrease affinity for active transporters (RFC) but increase passive diffusion due to higher lipophilicity. | nih.govresearchgate.net |

| Distribution | Plasma Protein Binding Models | Altered affinity for Human Serum Albumin (HSA) due to changes in charge and lipophilicity. | bmmj.orgnih.gov |

| Metabolism | Metabolizing Enzyme Substrate Prediction | Predicted to be a substrate for esterases, converting it to the active Methotrexate. | researchgate.net |

| Excretion | Clearance Models | Properties would differ from parent MTX, affecting its initial clearance rate. Overall excretion profile depends on hydrolysis rate. | researchgate.net |

De Novo Design Approaches for Novel this compound Derivatives

De novo drug design involves the computational creation of novel molecular structures with a high predicted affinity for a specific biological target. mdpi.com These methods can be either structure-based, "growing" a molecule within the target's binding site, or ligand-based, modifying an existing active molecule.

Starting with the known scaffold of Methotrexate or this compound, de novo design algorithms could be employed to design novel derivatives with improved properties.

Structure-Based Design: Using the crystal structure of hDHFR, algorithms can explore the unoccupied space within the active site. Starting from a core fragment like this compound, the software can add, link, or mutate chemical groups to optimize interactions with the protein. The goal would be to design novel analogues that retain or enhance binding affinity, potentially overcoming known resistance mechanisms. nih.govnih.gov

Ligand-Based Design: Without relying on the protein structure, these methods use a known active ligand, like Methotrexate, as a template. The algorithm generates new molecules that are structurally similar but possess novel features, often guided by a QSAR model to ensure the new designs are predicted to be active.

The design of hybrid molecules, where Methotrexate is linked to other chemical entities, is one practical application of these design principles. nih.gov For this compound, de novo design could be used to explore alternative ester groups (e.g., ethyl, propyl) or to modify other parts of the molecule, such as the pteridine ring or the glutamate side chain, to create next-generation antifolates with superior therapeutic profiles.

Future Perspectives and Emerging Research Avenues for Methotrexate Alpha Methyl Ester

Methotrexate (B535133) alpha-methyl ester as a Scaffold for Novel Therapeutic Agent Discovery

The chemical structure of Methotrexate (MTX) provides a versatile scaffold for the development of new therapeutic agents. The modification of its glutamic acid moiety, particularly at the alpha-carboxyl position, has been a strategy to alter its physicochemical properties and biological activity.

Research has shown that the alpha-carboxyl group of the glutamate (B1630785) portion of methotrexate is important for its binding to dihydrofolate reductase (DHFR). nih.govmdpi.com Esterification at this position, as in Methotrexate alpha-methyl ester, can significantly impact its biological activity. Studies on various alpha- and gamma-monoesters of MTX have demonstrated that alpha-isomers are generally less inhibitory to cancer cell growth compared to their gamma-isomer counterparts. alliedacademies.org For instance, in a study against lymphoblastic leukemia (CCRF-CEM) cell lines, the Methotrexate alpha-monoethyl ester was found to be significantly less active than the gamma-monoethyl ester. alliedacademies.org This suggests that the alpha-esterification can render the molecule less active, a characteristic that can be exploited in prodrug design where the active drug is released at a target site.

While direct studies focusing solely on this compound as a scaffold are limited, the principles derived from studies on alpha-esters in general provide a foundation for its potential use. The methyl ester group could serve as a handle for further chemical modifications, allowing for the attachment of targeting ligands or other functional groups to create novel, targeted drug delivery systems.

Exploration of this compound in Unconventional Preclinical Therapeutic Paradigms

Currently, there is a lack of publicly available research specifically exploring the use of this compound in unconventional preclinical therapeutic paradigms. Research in this area is a potential future direction. Such paradigms could include its investigation in novel drug delivery systems, combination therapies where its modified properties could be advantageous, or for targeting specific cellular pathways that are less sensitive to the parent drug, methotrexate.

Advancements in this compound Synthesis and Scalability for Research Applications

The synthesis of this compound has been described in the scientific literature. One method involves the protection of the gamma-carboxyl group of a methotrexate precursor, followed by the esterification of the alpha-carboxyl group with methanol (B129727). A key intermediate in the synthesis of alpha- and gamma-substituted esters of MTX is N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid gamma-benzyl ester. nih.gov The precursor to this compound can be prepared from this gamma-benzyl ester by treatment with methyl iodide (MeI) in dimethylformamide (DMF) containing diisopropylethylamine ((i-Pr)2NEt). nih.gov Subsequent removal of the protective groups and alkylation with 6-(bromomethyl)-2,4-pteridinediamine hydrobromide yields the final product. nih.gov

While the synthesis has been established on a laboratory scale, there is limited information available regarding advancements in the scalability of this specific process for broader research applications. Future research may focus on developing more efficient and scalable synthetic routes to facilitate more extensive preclinical evaluation of this compound.

Integration of Omics Technologies in this compound Mechanistic Studies

There is currently no specific information available in the public domain regarding the integration of omics technologies (genomics, proteomics, metabolomics) in the mechanistic studies of this compound. The application of these technologies would be a critical future step to elucidate its precise mechanism of action, cellular uptake, metabolism, and potential off-target effects. Such studies would provide a comprehensive understanding of how the methyl ester modification alters the interaction of methotrexate with cellular machinery and metabolic pathways.

Challenges and Opportunities in this compound Research Translation into Early Drug Development

The translation of research on this compound into early drug development faces several challenges and presents unique opportunities.

Challenges:

Reduced Potency: As studies on alpha-esters of methotrexate have shown, esterification at the alpha-position can lead to a significant decrease in intrinsic activity against DHFR and in cellular cytotoxicity. alliedacademies.org Overcoming this reduced potency is a major hurdle.

Ester Stability and Drug Release: The stability of the methyl ester bond in the physiological environment is a critical factor. The rate of hydrolysis to release the active methotrexate will determine its pharmacokinetic and pharmacodynamic profile. Insufficient or too rapid release could limit its therapeutic efficacy.

Lack of Specific Data: The limited amount of research focused specifically on the alpha-methyl ester derivative hinders a clear understanding of its potential benefits and drawbacks, making it a higher-risk candidate for further development compared to more extensively studied derivatives.

Opportunities:

Prodrug Potential: The reduced activity of this compound makes it a potential candidate for prodrug strategies. The ester could be designed to be cleaved by specific enzymes present in target tissues, leading to localized activation of methotrexate and potentially reducing systemic toxicity.

Improved Physicochemical Properties: The methyl ester group can alter the lipophilicity of the methotrexate molecule, which could influence its absorption, distribution, and cellular uptake characteristics. This could be leveraged to improve its delivery to specific tissues or to overcome certain mechanisms of drug resistance.

Scaffold for Further Derivatization: As a chemically defined entity, this compound provides a starting point for the synthesis of more complex derivatives with tailored properties for specific therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key analytical methods for quantifying Methotrexate alpha-methyl ester in biological samples, and how do their accuracies compare?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise quantification, as immunoassays (e.g., enzyme-linked immunosorbent assays) may overestimate concentrations due to cross-reactivity with metabolites like 7-hydroxy-methotrexate or DAMPA . Calibrate assays using CLSI EP17-A2 protocols to define limits of detection (LOD) and quantitation (LOQ), ensuring results are reported as "analyte detected but <LOQ" for low concentrations .

Q. How is this compound synthesized, and what structural features differentiate it from other methotrexate esters?